molecular formula C13H18N2O B14902678 (4-Methylpiperazin-1-yl)(o-tolyl)methanone

(4-Methylpiperazin-1-yl)(o-tolyl)methanone

Cat. No.: B14902678
M. Wt: 218.29 g/mol
InChI Key: OVUHXNVSFDPYNP-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(o-tolyl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a methanone group attached to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(o-tolyl)methanone typically involves the reaction of 4-methylpiperazine with o-tolylmethanone under specific conditions. One common method includes:

    Starting Materials: 4-methylpiperazine and o-tolylmethanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of (4-Methylpiperazin-1-yl)(o-tolyl)methanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(o-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperazin-1-yl)(o-tolyl)methanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the o-tolyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18N2O/c1-11-5-3-4-6-12(11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3

InChI Key

OVUHXNVSFDPYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C

Origin of Product

United States

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